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Compound of Interest

Compound Name: Tantalum pentafluoride

Cat. No.: B1583385

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tantalum(V) fluoride (TaFs), also known as tantalum pentafluoride, is a significant inorganic
compound of tantalum. It serves as a crucial precursor in the synthesis of various tantalum-
containing materials, finding extensive applications in electronics, materials science, and
catalysis. This technical guide provides a comprehensive overview of the molecular weight,

physicochemical properties, synthesis, key applications with detailed experimental protocols,
and safety information for Tantalum(V) fluoride.

Physicochemical Properties

Tantalum(V) fluoride is a white, volatile crystalline powder.[1] Its fundamental properties are
summarized in the table below.
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Property Value

Molecular Formula TaFs

Molecular Weight 275.94 g/mol

CAS Number 7783-71-3

Appearance White to off-white powder

Density 4.74 g/lcm3 at 25 °C

Melting Point 96.8 °C

Boiling Point 229.5°C

Solubility De.composle.s in vT/ater. Soluble in hydrofluoric
acid and nitric acid.

Structure Tetrameric in the solid state, monomeric

(trigonal bipyramidal) in the gaseous state.[2]

Synthesis of Tantalum(V) Fluoride

The primary industrial method for synthesizing Tantalum(V) fluoride is through the direct

fluorination of tantalum metal at elevated temperatures.[1][2] This process requires specialized

equipment due to the high reactivity and toxicity of fluorine gas.

Experimental Protocol: Direct Fluorination of Tantalum

Metal

This protocol describes a laboratory-scale synthesis of Tantalum(V) fluoride.

Materials:

o Tantalum metal powder or foil

e Fluorine (F2) gas, diluted with an inert gas (e.g., Nitrogen, N2)

« Inert gas for purging (e.g., Nitrogen, N2)
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Reaction vessel made of a fluorine-resistant material (e.g., Monel or Nickel alloy)

Tube furnace with temperature control

Cold trap (e.g., cooled with liquid nitrogen)

Gas flow controllers

Procedure:

System Preparation: The entire apparatus must be thoroughly cleaned and dried to remove
any moisture, as TaFs is highly sensitive to hydrolysis.[1] The system should be purged with
a dry, inert gas like nitrogen to create an oxygen-free and moisture-free environment.[3]

Reactant Loading: A known quantity of tantalum metal is placed into the reaction vessel.

Reaction Conditions: The reaction vessel is heated in the tube furnace to a temperature
between 200-300°C.[1]

Fluorination: A controlled flow of diluted fluorine gas is introduced into the reaction vessel.
The reaction is highly exothermic and must be carefully controlled to prevent thermal
runaway.[1]

Product Collection: The gaseous TaFs product is carried by the gas stream out of the
reaction zone and into a cold trap, where it condenses as a white solid.[1]

Purification: The crude TaFs can be further purified by sublimation under vacuum to remove
non-volatile impurities.[1]

System Shutdown: After the reaction is complete, the fluorine gas flow is stopped, and the
system is purged with inert gas until it has cooled to room temperature.
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Caption: Synthesis workflow for Tantalum(V) fluoride.

Applications
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Tantalum(V) fluoride is a versatile compound with applications in various high-technology fields.

Chemical Vapor Deposition (CVD)

TaFs is used as a precursor for the chemical vapor deposition of tantalum-containing thin films,
such as tantalum oxide (Taz0s), which are used in microelectronics for their high dielectric
constant.[1]

This protocol outlines a general procedure for the deposition of Taz0s thin films using TaFs as
the tantalum source.

Materials:

o Tantalum(V) fluoride (TaFs) precursor

e Substrate (e.g., silicon wafer)

e Oxygen (O2) as a co-reactant

e Inert carrier gas (e.g., Nitrogen, N2)

e CVD reactor with a heated substrate holder and precursor delivery system
e Vacuum pump

Procedure:

o Substrate Preparation: The silicon wafer substrate is cleaned to remove any surface
contaminants.

o Reactor Setup: The substrate is placed on the holder inside the CVD reactor chamber. The
chamber is then evacuated to a base pressure.

o Precursor Delivery: The TaFs precursor is heated in a bubbler to generate a vapor. The vapor
is transported into the reactor chamber using the inert carrier gas.

» Deposition: The substrate is heated to the desired deposition temperature (e.g., 450°C).[4]
Oxygen gas is introduced into the chamber simultaneously with the TaFs vapor. The
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precursors react at the heated substrate surface to form a Taz0s film.

o Post-Deposition: After the desired film thickness is achieved, the precursor and oxygen flows
are stopped. The reactor is cooled down to room temperature under an inert gas flow before

the coated substrate is removed.

e Annealing (Optional): The deposited amorphous film can be annealed at a high temperature
(e.g., 1000°C) to induce crystallization and modify its properties.[4]
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Caption: Chemical Vapor Deposition (CVD) process using TaFs.

Catalysis

As a strong Lewis acid, Tantalum(V) fluoride can be used as a catalyst in various organic
reactions, such as Friedel-Crafts alkylations and isomerizations.[1] It is often used in
combination with hydrogen fluoride (HF) to form a superacid system.[2]

The catalytic activity of TaFs stems from its ability to accept electron pairs from organic

molecules, thereby activating them for subsequent reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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